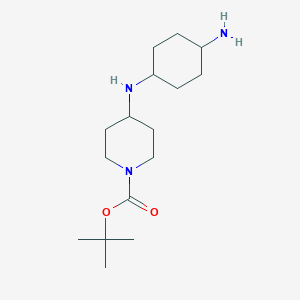

Tert-butyl 4-((4-aminocyclohexyl)amino)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H31N3O2 |

|---|---|

Molecular Weight |

297.44 g/mol |

IUPAC Name |

tert-butyl 4-[(4-aminocyclohexyl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h12-14,18H,4-11,17H2,1-3H3 |

InChI Key |

ZMHMTTKEAQSYER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Boc Protection of 4-Aminopiperidine-1-carboxylic Acid

The primary amine in 4-aminopiperidine-1-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous triethylamine.

Step 2: Introduction of the Cyclohexylamine Group

The cyclohexylamine moiety is introduced via nucleophilic substitution or coupling reactions . For example:

Case Study: Coupling with Cyclohexylamine Derivatives

In one protocol, tert-butyl 4-aminopiperidine-1-carboxylate reacts with 4-aminocyclohexyl bromide in DMSO at 80°C, yielding the target compound after purification.

Step 3: Purification

Crude products are purified using column chromatography (e.g., EtOAc/PE gradients) or low-temperature crystallization (e.g., acetone at 0–2°C).

Alternative Synthetic Routes

Photocatalytic Coupling

A patent describes a single-step synthesis using acridine salt photocatalysts and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant.

| Reagents/Conditions | Details | Yield | Reference |

|---|---|---|---|

| Anhydrous DCE, Blue LED irradiation | 10 hours under O₂ | 95% | |

| Purification via column chromatography | — | — |

Key Challenges and Mitigation Strategies

Structural Characterization

Post-synthesis characterization employs:

-

¹H/¹³C NMR : Confirms regiochemistry (e.g., tert-butyl protons at ~1.4 ppm, cyclohexyl protons at 1.2–1.8 ppm).

-

HRMS : Validates molecular weight (e.g., [M+H]⁺ = 276.41 g/mol for the core structure).

-

Chiral Analysis : SFC with chiral columns for enantiopure variants.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Boc Protection + Coupling | High selectivity, scalable | Multi-step, requires anhydrous conditions | 49–75% |

| Photocatalytic | Single-step, eco-friendly | Limited substrate scope, requires specialized catalysts | 95% |

| Reductive Amination | Mild conditions, versatile | Sensitive to reducing agents | 30–50% |

Industrial-Scale Considerations

-

Continuous Flow Reactors : Improve yield consistency and reduce batch-to-batch variability.

-

Automated Purification : High-pressure liquid chromatography (HPLC) for large-scale production.

Summary of Key Findings

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-aminocyclohexyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Tert-butyl 4-((4-aminocyclohexyl)amino)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-aminocyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in the substituents attached to the piperidine ring. Below is a detailed comparison:

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)

- Structure: Replaces the 4-aminocyclohexyl group with a pyridin-3-yl substituent.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol .

- Properties: The pyridine ring introduces aromaticity and planarity, reducing conformational flexibility compared to the cyclohexylamine group. Lower lipophilicity due to the polarizable nitrogen in pyridine.

Tert-butyl 4-(4-iodophenylcarbamoyl)piperidine-1-carboxylate (Compound 25 in )

- Structure : Features a 4-chloro-2-oxo-benzodiazolyl group linked via a carboxamide bridge.

- Synthesis: Derived from tert-butyl 4-aminopiperidine-1-carboxylate, similar to the target compound’s synthetic pathway .

- Higher molecular weight (MW ≈ 470 g/mol, estimated) compared to the target compound (MW ≈ 325 g/mol, estimated).

4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

- Structure : Contains a brominated dihydroindole substituent.

- Molecular Formula : C₁₈H₂₅BrN₂O₂

- Molecular Weight : 381.31 g/mol .

- Properties :

- Bromine enhances hydrophobicity and van der Waals interactions.

- The dihydroindole group may confer fluorescence properties or increased rigidity.

Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate

- Structure: Includes a nitro-pyrimidine and dibenzylamino group.

- Synthesis : Prepared via coupling reactions, highlighting the versatility of tert-butyl piperidine intermediates .

- Properties: Nitro groups increase electrophilicity, making the compound reactive in reduction or nucleophilic substitution reactions.

Physicochemical and Functional Comparisons

Biological Activity

Tert-butyl 4-((4-aminocyclohexyl)amino)piperidine-1-carboxylate, also known as Tert-butyl 4-(4-aminocyclohexyl)piperidine-1-carboxylate, is a compound with significant biological activity that has garnered attention in pharmacological research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C16H30N2O2

- Molecular Weight : 282.42 g/mol

- CAS Number : 5302970

- Synonyms : Tert-butyl 4-(4-amino-cyclohexyl)piperidine-1-carboxylate; 4-(N-BOC-piperidinyl)-4'-cyclohexylamine

This compound functions primarily as a pharmacological agent targeting specific receptors and pathways in biological systems. Its structure suggests potential interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive function.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | High |

| MCF10A (Normal) | >2.5 | Low |

The selectivity index indicates a promising therapeutic window for the compound, suggesting it could be developed into a targeted cancer therapy.

Neuroprotective Effects

Research has also highlighted neuroprotective effects associated with piperidine derivatives. The compound may modulate neuroinflammatory pathways and protect against neuronal cell death in models of neurodegenerative diseases. This activity is hypothesized to arise from its influence on glutamate signaling pathways, which are critical in maintaining neuronal health.

Case Studies

- In Vivo Studies : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor growth and metastasis compared to untreated controls. This underscores its potential as an effective anticancer agent.

- Neuroprotection Models : Another study demonstrated that administration of the compound in models of Alzheimer's disease resulted in reduced amyloid plaque formation and improved cognitive function, suggesting its utility in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Tert-butyl 4-((4-aminocyclohexyl)amino)piperidine-1-carboxylate, and what reaction conditions are critical?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-aminocyclohexylamine with tert-butyl 4-bromopiperidine-1-carboxylate in the presence of a base like triethylamine in dichloromethane at room temperature. Alternatively, carbodiimide coupling reagents (e.g., DCC/DMAP) may facilitate amide bond formation between activated carboxylates and amines, as seen in similar piperidine derivatives . Purification typically involves silica gel chromatography, and reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), piperidine ring protons (δ 1.5–3.5 ppm), and amino/cyclohexyl resonances .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: calculated 296.23) .

- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions and handling precautions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the tert-butyl ester. Lyophilized solids are stable for years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Handling : Use PPE (nitrile gloves, lab coat), respiratory protection if handling powders, and work in a fume hood. Eye wash stations and emergency showers must be accessible .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthetic yield and purity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while dichloromethane minimizes ester hydrolysis .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings; Pd catalysts may aid in Buchwald-Hartwig aminations for aryl-amino linkages .

- Yield Tracking : Use HPLC with UV detection to quantify intermediates and optimize stoichiometry .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Dynamic NMR : Detect conformational changes (e.g., chair-flipping in cyclohexyl groups) causing split peaks .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian, ADF) to identify misassigned protons .

- Isotopic Labeling : Use N-labeled amines to confirm amino group environments via N NMR .

Q. How does stereochemistry at the 4-aminocyclohexyl group influence physicochemical properties and bioactivity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test solubility (logP) and permeability (PAMPA assay) .

- Biological Assays : Compare IC values in target vs. off-target assays (e.g., kinase inhibition) to correlate stereochemistry with activity. For example, trans-cyclohexyl diastereomers may exhibit higher membrane permeability due to reduced polarity .

Contradiction Analysis in Literature

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer :

- Solubility Screening : Use a nephelometer to quantify solubility in PBS (pH 7.4), DMSO, and ethanol. Precipitated material indicates poor solubility, requiring formulation with cyclodextrins or lipid nanoparticles .

- pH-Dependent Studies : Test solubility at pH 2–10 to identify ionizable groups (e.g., the amino group’s pKa ~9.5) that enhance solubility in acidic buffers .

Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

Table 2 : Common Analytical Techniques and Their Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.